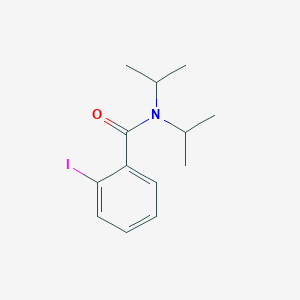![molecular formula C19H18Cl3N3O2 B5790486 2,4-dichloro-N-{4-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5790486.png)
2,4-dichloro-N-{4-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-{4-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide, also known as MLN4924, is a small molecule inhibitor that has been widely studied for its potential use in cancer therapy.
Mechanism of Action
2,4-dichloro-N-{4-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide inhibits the activity of NAE, which is required for the activation of the ubiquitin-like protein NEDD8. NEDD8 conjugation plays a critical role in the regulation of protein degradation by the proteasome. Inhibition of NAE leads to the accumulation of specific proteins that are targeted for degradation by the proteasome, including CDT1, p27, and MCL-1. This accumulation leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2,4-dichloro-N-{4-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also leads to the accumulation of specific proteins that play a role in cell cycle regulation and apoptosis. In addition, 2,4-dichloro-N-{4-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This effect may contribute to its anti-cancer activity.
Advantages and Limitations for Lab Experiments
One advantage of 2,4-dichloro-N-{4-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide is its specificity for NAE, which reduces off-target effects. Another advantage is its ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines. However, one limitation is its low solubility, which can make it difficult to work with in some experiments. In addition, its mechanism of action may not be fully understood, which can make interpretation of results challenging.
Future Directions
There are several future directions for research on 2,4-dichloro-N-{4-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide. One direction is the development of more efficient synthesis methods to improve yield and purity. Another direction is the investigation of its activity in combination with other anti-cancer agents. In addition, further studies are needed to fully understand its mechanism of action and to identify biomarkers that can predict response to treatment. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Synthesis Methods
2,4-dichloro-N-{4-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide is synthesized through a multistep process starting with commercially available 2,4-dichlorobenzoyl chloride. The intermediate is then reacted with 4-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]aniline to yield the final product. The synthesis method has been optimized to improve yield and purity.
Scientific Research Applications
2,4-dichloro-N-{4-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This leads to the accumulation of specific proteins that play a role in cell cycle regulation and apoptosis. 2,4-dichloro-N-{4-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has demonstrated activity against a variety of cancer cell lines, including breast, prostate, lung, and colon cancer.
properties
IUPAC Name |
2,4-dichloro-N-[4-chloro-2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl3N3O2/c1-24-6-8-25(9-7-24)19(27)15-10-12(20)3-5-17(15)23-18(26)14-4-2-13(21)11-16(14)22/h2-5,10-11H,6-9H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCAWVAWJKKZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B5790434.png)



![6-ethyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5790480.png)
![ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5790484.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B5790494.png)
![5-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5790501.png)
![ethyl 2-cyano-3-(9-methoxy-3-oxo-3H-pyrrolo[1,2-a]indol-2-yl)acrylate](/img/structure/B5790516.png)